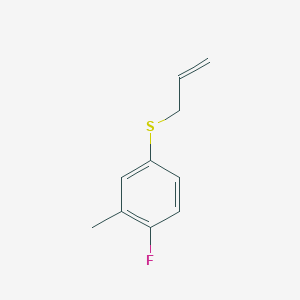

1-Allylsulfanyl-4-fluoro-3-methylbenzene

Description

1-Allylsulfanyl-4-fluoro-3-methylbenzene is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at position 4, a methyl group at position 3, and an allylsulfanyl (-S-CH₂CH=CH₂) moiety at position 1.

Propriétés

IUPAC Name |

1-fluoro-2-methyl-4-prop-2-enylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FS/c1-3-6-12-9-4-5-10(11)8(2)7-9/h3-5,7H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNNWLAYDFXDLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SCC=C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-4-fluoro-3-methylbenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluoro-3-methylbenzene with allylthiol in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of 1-allylsulfanyl-4-fluoro-3-methylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Allylsulfanyl-4-fluoro-3-methylbenzene undergoes various chemical reactions, including:

Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the fluorine atom or modify the allylsulfanyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: De-fluorinated products, modified allylsulfanyl derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Applications De Recherche Scientifique

1-Allylsulfanyl-4-fluoro-3-methylbenzene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 1-allylsulfanyl-4-fluoro-3-methylbenzene involves its interaction with molecular targets through its functional groups. The allylsulfanyl group can participate in nucleophilic or electrophilic reactions, while the fluorine atom can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) 4-Fluoro-3-methylbenzene-1-thiol

- Formula : C₇H₇FS

- Molecular Weight : 142.19 g/mol (from )

- Key Differences: Lacks the allylsulfanyl group; instead, it has a thiol (-SH) group at position 1. The thiol group is more nucleophilic but less stable under oxidative conditions compared to allylsulfanyl. Potential applications: Precursor for synthesizing sulfides or disulfides in medicinal chemistry .

(b) 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene

- Formula : C₁₄H₁₀F₄S

- Molecular Weight : 290.29 g/mol (calculated from )

- Key Differences :

- Replaces allylsulfanyl with a benzylsulfanyl (-S-CH₂C₆H₅) group, increasing steric bulk and lipophilicity.

- Features a trifluoromethyl (-CF₃) group at position 4 (vs. methyl in the target compound), enhancing electron-withdrawing effects.

- Applications: Used as a building block in drug development due to its stability and modular reactivity .

Substituent-Driven Property Analysis

| Property | 1-Allylsulfanyl-4-fluoro-3-methylbenzene | 4-Fluoro-3-methylbenzene-1-thiol | 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene |

|---|---|---|---|

| Substituent at Position 1 | Allylsulfanyl (-S-CH₂CH=CH₂) | Thiol (-SH) | Benzylsulfanyl (-S-CH₂C₆H₅) |

| Electron Effects | Moderate electron donation (allyl group) | Strong electron donation (thiol) | Electron donation (benzyl) + strong withdrawal (CF₃) |

| Steric Bulk | Medium | Low | High |

| Lipophilicity (LogP) | Estimated ~3.2* | ~1.8 (calculated) | ~4.1 (calculated) |

| Applications | Reactive intermediate in synthesis | Precursor for sulfides | Pharmaceutical building block |

*Estimated based on substituent contributions.

Reactivity and Stability

- Allylsulfanyl Group : The allyl moiety in the target compound offers sites for electrophilic addition or polymerization, unlike the benzylsulfanyl group in ’s compound, which is more stable but less reactive .

- Fluorine and Methyl vs. Trifluoromethyl : The methyl group in the target compound provides mild electron donation, while the trifluoromethyl group in ’s compound significantly withdraws electrons, altering aromatic ring reactivity .

Research Implications and Limitations

For example:

- Pharmaceuticals : The allylsulfanyl group could facilitate click chemistry or serve as a leaving group in prodrug design.

- Limitations : The lack of empirical data (e.g., solubility, toxicity) in the evidence necessitates further experimental validation.

Activité Biologique

1-Allylsulfanyl-4-fluoro-3-methylbenzene, also known as 1-allylthio-4-fluoro-3-methylbenzene, is an organic compound with a unique structure that includes an allylsulfanyl group and a fluorinated aromatic ring. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities.

Structural Characteristics

The molecular formula for 1-Allylsulfanyl-4-fluoro-3-methylbenzene is C10H11FS. Its structure is characterized by:

- An allylsulfanyl group at the para position relative to the fluorine atom.

- A methyl group at the meta position relative to the fluorine atom.

This specific arrangement contributes to its reactivity and potential biological effects.

Antimicrobial Properties

Compounds containing allyl sulfanyl groups are often noted for their antimicrobial properties . Research indicates that 1-Allylsulfanyl-4-fluoro-3-methylbenzene may exhibit similar activities, potentially inhibiting the growth of various pathogens. The presence of the fluorine atom can enhance bioactivity and lipophilicity, improving pharmacokinetic profiles in drug development.

The biological activity of 1-Allylsulfanyl-4-fluoro-3-methylbenzene may involve interactions with specific molecular targets, such as enzymes or receptors. The allylsulfanyl group can participate in nucleophilic or electrophilic reactions, while the fluorine atom may influence the compound's reactivity and stability. These interactions could affect various biochemical pathways, including those involved in cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-Allylsulfanyl-4-fluoro-3-methylbenzene, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Fluoro-4-methylbenzene | Fluorine and methyl groups on benzene | Common solvent; less reactive |

| Allyl sulfide | Simple allyl group without fluorine | Known for strong odor; used in flavoring |

| 4-Fluorothiophenol | Fluorine and thiol group | Exhibits different reactivity patterns |

| 2-Allylphenol | Allyl group on phenolic structure | Shows different biological activity |

This table highlights how the presence of both an allylsulfanyl group and a fluorine atom provides distinct properties compared to other similar compounds.

Case Studies and Research Findings

While direct studies on 1-Allylsulfanyl-4-fluoro-3-methylbenzene are sparse, several research findings on related compounds provide insights into its potential applications:

- Anticancer Activity : A study found that modifications in similar compounds led to enhanced stability and potency against cancer cells. This suggests that structural variations in 1-Allylsulfanyl-4-fluoro-3-methylbenzene could also yield significant bioactivity .

- Antimicrobial Effects : Research into allyl sulfides indicates that these compounds can inhibit microbial growth effectively. This reinforces the hypothesis that 1-Allylsulfanyl-4-fluoro-3-methylbenzene may possess similar antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.